molecular formula C16H18N6O2S2 B2583475 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2097898-48-9

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2583475
CAS No.: 2097898-48-9
M. Wt: 390.48
InChI Key: YXOTYMQQKAWDLM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a tetrahydroquinazolin ring and a benzothiadiazole ring, both of which are common structures in many pharmaceuticals and dyes . The presence of a dimethylamino group suggests that this compound could potentially exhibit basic properties.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroquinazolin ring and the benzothiadiazole ring in separate steps, followed by their connection via an amide bond . The dimethylamino group could be introduced via alkylation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydroquinazolin and benzothiadiazole rings, as well as the dimethylamino group . These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amide bond, the aromatic rings, and the dimethylamino group . The amide bond could potentially undergo hydrolysis or participate in condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the dimethylamino group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dimethylamino group could make the compound basic and potentially soluble in water . The aromatic rings could contribute to the compound’s UV-visible absorption spectrum .

Scientific Research Applications

Biological Activities of Sulfonamide Hybrids

Sulfonamide hybrids, which include compounds like the one , are recognized for their wide range of pharmacological activities. They possess antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. These hybrids often combine sulfonamides with other organic compounds, leading to significant versatility in their applications (Ghomashi et al., 2022).

Antihypertensive and Diuretic Properties

Some sulfonamide derivatives have been studied for their potential as antihypertensive agents. For instance, triazolinone biphenylsulfonamide derivatives have shown promise as orally active angiotensin II antagonists with potent AT1 receptor affinity, which could be relevant in the management of hypertension (Ashton et al., 1994).

Corrosion Inhibition

Benzothiazole derivatives, which are related to the compound , have shown effectiveness as corrosion inhibitors for steel. This indicates potential applications in materials science and engineering, particularly in preventing corrosion in acidic environments (Hu et al., 2016).

Anticancer Activity

Sulfonamide derivatives have also been investigated for their anticancer properties. For instance, novel sulfonamides carrying a biologically active 3,4-dimethoxyphenyl moiety as VEGFR-2 inhibitors have shown promise in this area. They inhibit vascular endothelial growth factor receptor, which is significant in the development of cancer treatments (Ghorab et al., 2016).

Antiviral Properties

Some sulfonamide derivatives have been synthesized and characterized for their antiviral activity. For example, studies on 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives have indicated significant antiviral activity, showcasing the potential of these compounds in combating viral infections (Selvakumar et al., 2018).

Stability Characterization

Investigations into the stability of such compounds are crucial for their practical application. For instance, a study on the stability characterization of a quinazoline derivative, BG1188, using optical methods, provides insights into the stability and suitability of these compounds for various applications (Militaru et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were a pharmaceutical, it could interact with biological targets such as enzymes or receptors . The dimethylamino group could potentially form ionic interactions with acidic groups in these targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, if it were a pharmaceutical, its safety profile would be determined through preclinical and clinical testing . The presence of the dimethylamino group could potentially make the compound irritating to the skin, eyes, or respiratory tract .

Future Directions

The future research directions for this compound could include further studies to elucidate its properties, mechanism of action, and potential applications . For instance, it could be investigated as a potential pharmaceutical, dye, or material .

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S2/c1-22(2)16-17-9-10-8-11(6-7-12(10)18-16)21-26(23,24)14-5-3-4-13-15(14)20-25-19-13/h3-5,9,11,21H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOTYMQQKAWDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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